2-amino-N-[(3,4-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride
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Overview
Description
“2-amino-N-[(3,4-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride” is a chemical compound with the molecular formula C13H13Cl3N2O2S and a molecular weight of 367.67 . It is also known as JNJ-10229570.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an amino group and a sulfonamide group. The sulfonamide group is further substituted with a dichlorophenylmethyl group .Scientific Research Applications
Molecular Interactions and Thermodynamics
- Study of Molecular Interactions : A study explored the molecular interactions, solubility, solvation, and distribution in crystals and solutions of various sulfonamides, including 4-amino-N-(3,4-dichlorophenyl)-benzene-sulfonamide. This research aids in understanding the temperature dependencies and thermodynamic functions of these compounds (Perlovich et al., 2008).
Structural Analysis and Synthesis
- Crystal Structure Analysis : Another study synthesized and analyzed the crystal structure of a related compound, providing insights into molecular conformation and interactions, which is crucial for understanding the properties of 2-amino-N-[(3,4-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride (Subashini et al., 2009).
Chemical Reactions and Derivatives
- Exploring Amino Acid Derivatives : A 2020 study explored the creation of amino acid derivatives of sulfonamides, demonstrating the versatility and potential for creating various biologically active derivatives of similar compounds (Riabchenko et al., 2020).
Potential Anticancer Properties
- Anticancer Activity Exploration : Research into sulfonamide derivatives, including structures similar to this compound, has shown potential pro-apoptotic effects in cancer cells, highlighting the compound's relevance in cancer research (Cumaoğlu et al., 2015).
Carbonic Anhydrase Inhibition
- Inhibition of Carbonic Anhydrase Isozyme I : Sulfonamides have been studied for their inhibitory effects on carbonic anhydrase isozymes. This research is relevant to understanding how derivatives of this compound might interact with these isozymes (Scozzafava & Supuran, 1999).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-amino-N-[(3,4-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 317.191 , which may influence its pharmacokinetic properties.
Result of Action
Related compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects .
Properties
IUPAC Name |
2-amino-N-[(3,4-dichlorophenyl)methyl]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S.ClH/c14-10-6-5-9(7-11(10)15)8-17-20(18,19)13-4-2-1-3-12(13)16;/h1-7,17H,8,16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIUZHGICHZKLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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